molecular formula C7H9N3O4 B2464853 4-(4-Nitro-pyrazol-1-yl)-butyric acid CAS No. 898053-45-7

4-(4-Nitro-pyrazol-1-yl)-butyric acid

Cat. No.: B2464853
CAS No.: 898053-45-7
M. Wt: 199.166
InChI Key: DIVZBTHOMHFWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitro-pyrazol-1-yl)-butyric acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.166. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Production

  • Microwave-Assisted and Continuous Flow Multistep Synthesis: 4-(4-Nitro-pyrazol-1-yl)-butyric acid and its derivatives are synthesized using a controlled microwave heating process. This method significantly reduces the overall processing time and improves product yields, as demonstrated in the synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels (Obermayer, Glasnov, & Kappe, 2011).

2. Chemical Properties and Transformations

  • Facile Synthesis of Ortho-Halo-Substituted Derivatives: The regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids showcases the chemical versatility of this compound derivatives (Heim-Riether, 2008).

3. Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications: Pyrazoline derivatives, closely related to this compound, have shown promising results in inhibiting corrosion of mild steel in acidic environments. This application is significant in petroleum refining and other industries where metal corrosion is a challenge (Lgaz et al., 2020).

4. Electrochemical Applications

  • Electrochemical N-Arylation: Studies have shown the potential of using derivatives of this compound in the electrochemical N-arylation of pyrazoles, which is a valuable process in organic synthesis (Chauzov et al., 2001).

5. Material Science and Optoelectronics

  • Optoelectronic Applications: Derivatives of this compound are used in the synthesis of thiazolidinones, which have applications in optoelectronics and are known for their physiological activities (Zapol’skii et al., 2014).

6. Antimicrobial and Antiproliferative Activities

  • Antimicrobial and Antiinflammatory Properties: Certain derivatives exhibit significant antimicrobial and anti-inflammatory properties, making them potential candidates for pharmaceutical applications (Daidone et al., 1992).

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-7(12)2-1-3-9-5-6(4-8-9)10(13)14/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZBTHOMHFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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